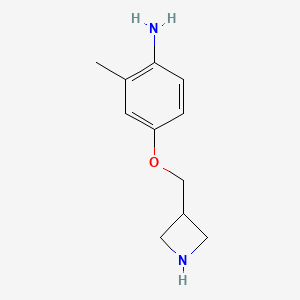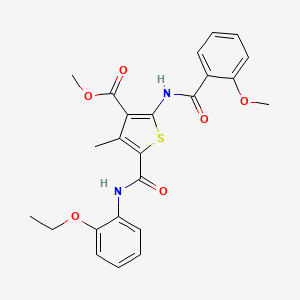
2-Thiophenecarbonitrile, 5-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarbonitrile, 5-hydroxy- is an organic compound with the molecular formula C5H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both a hydroxyl group and a nitrile group on the thiophene ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbonitrile, 5-hydroxy- typically involves the functionalization of thiophene derivatives. One common method is the hydroxylation of 2-thiophenecarbonitrile using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium or copper complexes to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 2-Thiophenecarbonitrile, 5-hydroxy- may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters helps in achieving high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarbonitrile, 5-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Thiophenecarbonitrile, 5-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarbonitrile, 5-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2-thiophenecarbonitrile: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.
Uniqueness
2-Thiophenecarbonitrile, 5-hydroxy- is unique due to the presence of both hydroxyl and nitrile groups on the thiophene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
550379-22-1 |
|---|---|
Fórmula molecular |
C5H3NOS |
Peso molecular |
125.15 g/mol |
Nombre IUPAC |
5-hydroxythiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3NOS/c6-3-4-1-2-5(7)8-4/h1-2,7H |
Clave InChI |
JJJDHCHBIRQYQH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)





![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)


![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)


![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
